N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide
CAS No.:
Cat. No.: VC14541981
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide |
| Standard InChI | InChI=1S/C20H22N2O/c1-22(15-16-8-3-2-4-9-16)20(23)13-7-10-17-14-21-19-12-6-5-11-18(17)19/h2-6,8-9,11-12,14,21H,7,10,13,15H2,1H3 |
| Standard InChI Key | BAICPABIIXDQBX-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Properties
Molecular Architecture
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IUPAC Name: N-Benzyl-4-(1H-indol-3-yl)-N-methylbutanamide
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Molecular Formula: C₂₁H₂₃N₃O
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Molecular Weight: 333.43 g/mol
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Key Features:
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Predicted) | 3.8 ± 0.5 |
| Solubility (Water) | Low (<1 mg/mL) |
| Hydrogen Bond Donors | 1 (Indole NH) |
| Hydrogen Bond Acceptors | 2 (Amide carbonyl) |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step protocols, often involving:
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Indole Functionalization: Introduction of the butanamide chain via nucleophilic substitution or coupling reactions .
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N-Alkylation: Sequential alkylation with benzyl and methyl groups under phase-transfer or microwave-assisted conditions .
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Step 1: Lithiation of 1H-indole followed by reaction with γ-butyrolactone to form 4-(1H-indol-3-yl)butan-1-ol.
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Step 2: Oxidation of the alcohol to the ketone using Dess-Martin periodinane.
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Step 3: Double N-alkylation with benzyl bromide and methyl iodide under basic conditions.
Yield: 45–60% after purification .
Spectroscopic Data
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¹H NMR (CDCl₃):
Pharmacological Activity
Receptor Binding Profiles
While direct data on this compound is limited, structural analogs exhibit:
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Serotonin Receptor Modulation: Affinity for 5-HT₂A/2C receptors (IC₅₀: 120–450 nM).
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Anticancer Activity: Induction of apoptosis in U87 glioblastoma cells via BAX/BCL-2 pathway modulation .
Key Findings from Analog Studies :
| Compound | Target | Activity (Ki/IC₅₀) |
|---|---|---|
| N-Benzyl-4-(1H-indol-3-yl)butanamide | Sigma receptor | 50,000 nM |
| JWH-133 (Analog) | CB2 receptor | 3.4 nM |
Mechanistic Insights
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